molecular formula C12H15BrO4 B13535097 2-(4-Bromophenoxy)-4-methoxy-3-methylbutanoic acid

2-(4-Bromophenoxy)-4-methoxy-3-methylbutanoic acid

Cat. No.: B13535097
M. Wt: 303.15 g/mol
InChI Key: ALEVPLYIFIMAJF-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-4-methoxy-3-methylbutanoic acid is an organic compound that features a bromophenoxy group attached to a methoxy-methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-4-methoxy-3-methylbutanoic acid typically involves the reaction of 4-bromophenol with appropriate alkylating agents under controlled conditions. One common method is the nucleophilic substitution reaction where 4-bromophenol reacts with 4-methoxy-3-methylbutanoic acid chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-4-methoxy-3-methylbutanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.

    Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under appropriate conditions.

    Esterification and Hydrolysis: The carboxylic acid group can form esters or be hydrolyzed back to the acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation can produce corresponding ketones or aldehydes.

Scientific Research Applications

2-(4-Bromophenoxy)-4-methoxy-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenoxy)-4-methoxy-3-methylbutanoic acid is unique due to its specific structural features, such as the combination of a bromophenoxy group with a methoxy-methylbutanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

2-(4-bromophenoxy)-4-methoxy-3-methylbutanoic acid

InChI

InChI=1S/C12H15BrO4/c1-8(7-16-2)11(12(14)15)17-10-5-3-9(13)4-6-10/h3-6,8,11H,7H2,1-2H3,(H,14,15)

InChI Key

ALEVPLYIFIMAJF-UHFFFAOYSA-N

Canonical SMILES

CC(COC)C(C(=O)O)OC1=CC=C(C=C1)Br

Origin of Product

United States

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